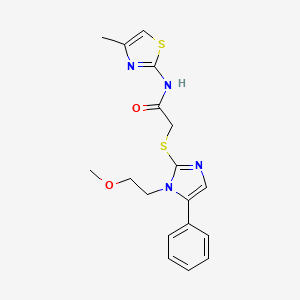

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S2/c1-13-11-25-17(20-13)21-16(23)12-26-18-19-10-15(22(18)8-9-24-2)14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFKLJQMSHWQHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that incorporates both imidazole and thiazole moieties, known for their significant biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 357.49 g/mol. The presence of the imidazole and thiazole rings contributes to its biological activity, particularly in enzyme inhibition and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.49 g/mol |

| CAS Number | 1206988-32-0 |

Antimicrobial Activity

Research has shown that compounds with imidazole and thiazole structures exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been tested against various bacterial strains, demonstrating significant zones of inhibition. In a study evaluating similar compounds, the following results were observed:

| Compound | Zone of Inhibition (mm) |

|---|---|

| 2a | 15 |

| 2b | 20 |

| 2c | 25 |

These results indicate a promising potential for the compound in combating bacterial infections, particularly against strains like E. coli and Staphylococcus aureus .

Antiviral Activity

Emerging studies suggest that imidazole derivatives can inhibit viral replication. Notably, compounds targeting the CSNK2A2 enzyme have shown antiviral activity against β-coronaviruses, including SARS-CoV-2. The compound's structural features may enhance its binding affinity to viral proteins, thereby inhibiting their function .

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The imidazole ring can chelate metal ions essential for enzyme activity, leading to inhibition.

- Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, modulating their activity.

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various imidazole derivatives, it was found that those with thiazole substitutions exhibited enhanced activity compared to their counterparts without thiazole groups. The study highlighted that the introduction of electron-withdrawing groups on the phenyl ring improved antibacterial potency against E. coli and Bacillus subtilis.

Antiviral Potential Assessment

Another investigation focused on the antiviral potential of imidazole-containing compounds against coronaviruses. The study demonstrated that certain derivatives significantly reduced viral load in infected cell lines, suggesting that structural modifications could enhance bioactivity .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Research indicates that compounds with imidazole and thiazole rings often exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects by inhibiting specific enzymes involved in tumor growth or modulating cellular pathways related to cancer progression.

Biological Mechanism of Action

The mechanism of action involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways, disrupting cellular functions.

- Receptor Modulation : It could act as a modulator for receptors involved in various physiological processes, potentially leading to therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various imidazole-thiazole derivatives, including this compound, demonstrating potent activity against resistant bacterial strains .

- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways .

- Material Science Applications : Due to its unique structural features, this compound is being explored as a building block for novel materials with specific electronic properties .

Comparison with Similar Compounds

Structural Analogues from

Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share a thiazole-acetamide core but differ in:

- Linker: A triazole-phenoxymethyl bridge vs. the target compound’s direct thioether linkage.

- Substituents : Bromophenyl (9c) or fluorophenyl (9b) on the thiazole vs. 4-methylthiazol in the target.

- Core Heterocycle : Benzodiazole (9a–9e) vs. imidazole in the target.

Key Implications :

Triazinoindole Derivatives from

Compounds 23–27 (e.g., 23: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide) feature:

- Core Heterocycle: Triazinoindole instead of imidazole.

- Substituents: Cyanomethylphenyl (23) or bromophenyl (27) on the acetamide nitrogen vs. 4-methylthiazol in the target.

Key Implications :

- The triazinoindole core may confer stronger intercalation with DNA or enzymes but reduce metabolic stability.

Benzimidazole-Thioacetamides from

Derivatives like W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) highlight:

Cyanoacetamide Derivatives from

Compounds such as 9a–c (1,3,4-thiadiazoles) and 18a,b (thiophenes) derive from cyanoacetamide precursors. Unlike the target compound, these feature:

- Reactive Cyano Groups: Enable diverse cyclization reactions but may reduce in vivo stability.

- Thiadiazole/Thiophene Cores : Broaden electron-deficient interactions but lack the imidazole-thiazole synergy seen in the target .

Physicochemical and Pharmacological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.